N-(2-chloro-4-fluorobenzyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
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Overview
Description
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a phenyl group, and an oxadiazole moiety, making it a versatile molecule for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the oxadiazole moiety, and the attachment of the phenyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxadiazole Moiety: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenyl Group: This can be accomplished through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Pharmacology: The compound can be studied for its potential effects on various biological pathways and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the oxadiazole moiety could modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide: shares similarities with other piperidine-based compounds and oxadiazole derivatives.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide and its analogs.
Oxadiazole Derivatives: Compounds such as 3-phenyl-1,2,4-oxadiazole and its derivatives.
Uniqueness
The uniqueness of N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of both the piperidine ring and the oxadiazole moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C22H22ClFN4O2 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22ClFN4O2/c23-19-12-18(24)7-6-17(19)13-25-22(29)16-8-10-28(11-9-16)14-20-26-21(27-30-20)15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2,(H,25,29) |
InChI Key |
TZMWVXWWCNESHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)Cl)CC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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